{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
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Overview
Description
This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 370.27 .
Synthesis Analysis
The synthesis of similar compounds typically involves S-alkylation of the corresponding thiol in an alkaline medium, followed by reduction of the corresponding ketone .Molecular Structure Analysis
The compound’s molecular structure can be represented by the linear formula C17H12BrN3S . The InChI code for this compound is 1S/C17H12BrN3S/c1-21-17 (22-14-9-7-13 (18)8-10-14)15 (11-19)16 (20-21)12-5-3-2-4-6-12/h2-10H,1H3 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The melting point is between 98 - 99.5 degrees Celsius .Scientific Research Applications
Synthesis and Catalytic Applications
Catalytic Potential in Synthesis Reactions The compound {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate, belonging to the pyrazole derivative family, demonstrates potential in catalytic applications. For instance, similar compounds have been used as recyclable catalysts in condensation reactions between aromatic aldehydes and pyrazolone, yielding significant results (Tayebi et al., 2011). This suggests a potential application for the studied compound in facilitating similar synthesis reactions.
Spectral Characterization and Fluorescent Assessment
Fluorescence Properties in Pyrazoline Derivatives Pyrazoline derivatives, including compounds structurally related to the one , have been analyzed for their fluorescence properties. Studies have indicated significant findings in fluorescence emissions, with variations observed based on different solvent environments (Ibrahim et al., 2016). This implies that the compound of interest may also exhibit noteworthy fluorescence characteristics under various conditions.
Biological Activities and Therapeutic Potential
Potential in Anticancer and Antimicrobial Activities The pyrazole derivatives, akin to this compound, have been investigated for their biological activities. Some derivatives have shown promising results in anticancer activities (Yushyn et al., 2022). Additionally, antimicrobial properties, particularly against pathogenic yeast and molds, have been observed in similar compounds (Farag et al., 2008). This suggests potential therapeutic applications for the compound .
Optical Properties and Nonlinear Optics
Potential in Nonlinear Optical Materials N-substituted pyrazole derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting (Chandrakantha et al., 2013). This research suggests that similar compounds, such as the one being studied, could exhibit valuable properties in the field of nonlinear optics.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O2S/c1-28-23(31-20-12-10-18(25)11-13-20)21(22(27-28)16-6-3-2-4-7-16)15-30-24(29)17-8-5-9-19(26)14-17/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIFKRQCHJZMPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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